tert-Butyl [(1R)-2-oxo-1,2-diphenylethyl]carbamate
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Overview
Description
tert-Butyl [(1R)-2-oxo-1,2-diphenylethyl]carbamate is a chemical compound that belongs to the class of carbamates. It is characterized by the presence of a tert-butyl group, a carbamate group, and a diphenylethyl moiety. This compound is often used in organic synthesis and has various applications in scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-Butyl [(1R)-2-oxo-1,2-diphenylethyl]carbamate typically involves the reaction of tert-butyl carbamate with a suitable precursor. One common method involves the reaction of tert-butyl carbamate with benzyl cyanide and tert-butyl hydroperoxide under metal-free conditions . The reaction proceeds smoothly with the formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. The use of continuous flow reactors and automated systems can enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
tert-Butyl [(1R)-2-oxo-1,2-diphenylethyl]carbamate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as tert-butyl hydroperoxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: The compound can undergo substitution reactions, particularly nucleophilic substitution, where the carbamate group can be replaced by other functional groups.
Common Reagents and Conditions
Oxidation: tert-Butyl hydroperoxide is commonly used as an oxidizing agent.
Reduction: Lithium aluminum hydride is a typical reducing agent.
Substitution: Various nucleophiles can be used for substitution reactions, depending on the desired product.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized derivatives, while reduction can produce reduced forms of the compound.
Scientific Research Applications
tert-Butyl [(1R)-2-oxo-1,2-diphenylethyl]carbamate has several applications in scientific research:
Biology: The compound is used in biochemical studies to investigate enzyme mechanisms and protein interactions.
Industry: The compound is used in the production of various chemical intermediates and fine chemicals.
Mechanism of Action
The mechanism of action of tert-Butyl [(1R)-2-oxo-1,2-diphenylethyl]carbamate involves its interaction with molecular targets such as enzymes and proteins. The carbamate group can form covalent bonds with nucleophilic residues in proteins, leading to inhibition or modulation of enzyme activity . The tert-butyl group provides steric hindrance, which can influence the binding affinity and specificity of the compound.
Comparison with Similar Compounds
Similar Compounds
tert-Butyl carbamate: A simpler carbamate with similar reactivity but lacking the diphenylethyl moiety.
tert-Butyl (2-oxo-1,2-dihydropyridin-3-yl)carbamate: Another carbamate with a different aromatic group.
Uniqueness
tert-Butyl [(1R)-2-oxo-1,2-diphenylethyl]carbamate is unique due to the presence of the diphenylethyl moiety, which imparts distinct chemical and biological properties
Properties
CAS No. |
819796-92-4 |
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Molecular Formula |
C19H21NO3 |
Molecular Weight |
311.4 g/mol |
IUPAC Name |
tert-butyl N-[(1R)-2-oxo-1,2-diphenylethyl]carbamate |
InChI |
InChI=1S/C19H21NO3/c1-19(2,3)23-18(22)20-16(14-10-6-4-7-11-14)17(21)15-12-8-5-9-13-15/h4-13,16H,1-3H3,(H,20,22)/t16-/m1/s1 |
InChI Key |
VYVWRJYMMGGCGB-MRXNPFEDSA-N |
Isomeric SMILES |
CC(C)(C)OC(=O)N[C@H](C1=CC=CC=C1)C(=O)C2=CC=CC=C2 |
Canonical SMILES |
CC(C)(C)OC(=O)NC(C1=CC=CC=C1)C(=O)C2=CC=CC=C2 |
Origin of Product |
United States |
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